

# Navigating the Structural Landscape of Imidazole Carboxylates: A Crystallographic Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 2-amino-1h-imidazole-5-carboxylate*

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For researchers and drug development professionals working with substituted imidazoles, a comprehensive understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. While X-ray crystallography provides the definitive atomic-level blueprint of a molecule, such data is not always publicly available for every compound of interest. This guide addresses the current landscape of crystallographic data for **Ethyl 2-amino-1h-imidazole-5-carboxylate** and presents a detailed structural analysis of a closely related alternative, Ethyl 1-methylimidazole-2-carboxylate, for which high-quality crystallographic data has been published.

## Data Unavailability for Ethyl 2-amino-1h-imidazole-5-carboxylate

As of the latest searches, publicly accessible, peer-reviewed X-ray crystallography data for **Ethyl 2-amino-1h-imidazole-5-carboxylate** could not be located. While this compound is commercially available and its basic chemical properties are known, its detailed solid-state structure, including bond lengths, bond angles, and crystal packing, remains uncharacterized in the public domain. This data gap highlights the necessity for researchers to either perform their own crystallographic studies or to leverage data from structurally analogous compounds to inform their work.

## A Comparative Case Study: Ethyl 1-methylimidazole-2-carboxylate

To provide valuable structural insights for researchers in this field, we present a comprehensive summary of the X-ray crystallography data for a comparable molecule, Ethyl 1-methylimidazole-2-carboxylate. The data, sourced from a peer-reviewed publication, offers a clear picture of the molecular geometry and crystal packing of a substituted ethyl imidazole carboxylate.

### Crystallographic Data Summary

The following table summarizes the key crystallographic data and refinement parameters for Ethyl 1-methylimidazole-2-carboxylate.<sup>[1]</sup> This data provides a quantitative basis for understanding the molecule's conformation and the forces governing its crystal lattice.

Parameter	Value
Crystal Data	
Chemical Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Formula Weight	154.17 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	6.1368 (7) Å
b	15.2244 (18) Å
c	8.2384 (10) Å
α	90°
β	112.797 (2)°
γ	90°
Volume	742.92 (15) Å <sup>3</sup>
Z	4
Data Collection	
Diffractometer	Bruker SMART APEX CCD
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	100 (2) K
θ range for data collection	2.7° to 28.0°
Refinement	
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.030
wR(F <sup>2</sup> )	0.068
Goodness-of-fit on F <sup>2</sup>	1.02
Data-to-parameter ratio	12.3

## Experimental Protocols

The following section details the methodology used to obtain the crystallographic data for Ethyl 1-methylimidazole-2-carboxylate, providing a representative protocol for researchers aiming to perform similar experiments.

### Single-Crystal X-ray Diffraction Protocol

#### 1. Crystal Growth:

- Single crystals of Ethyl 1-methylimidazole-2-carboxylate suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in ethyl acetate.[\[1\]](#)

#### 2. Data Collection:

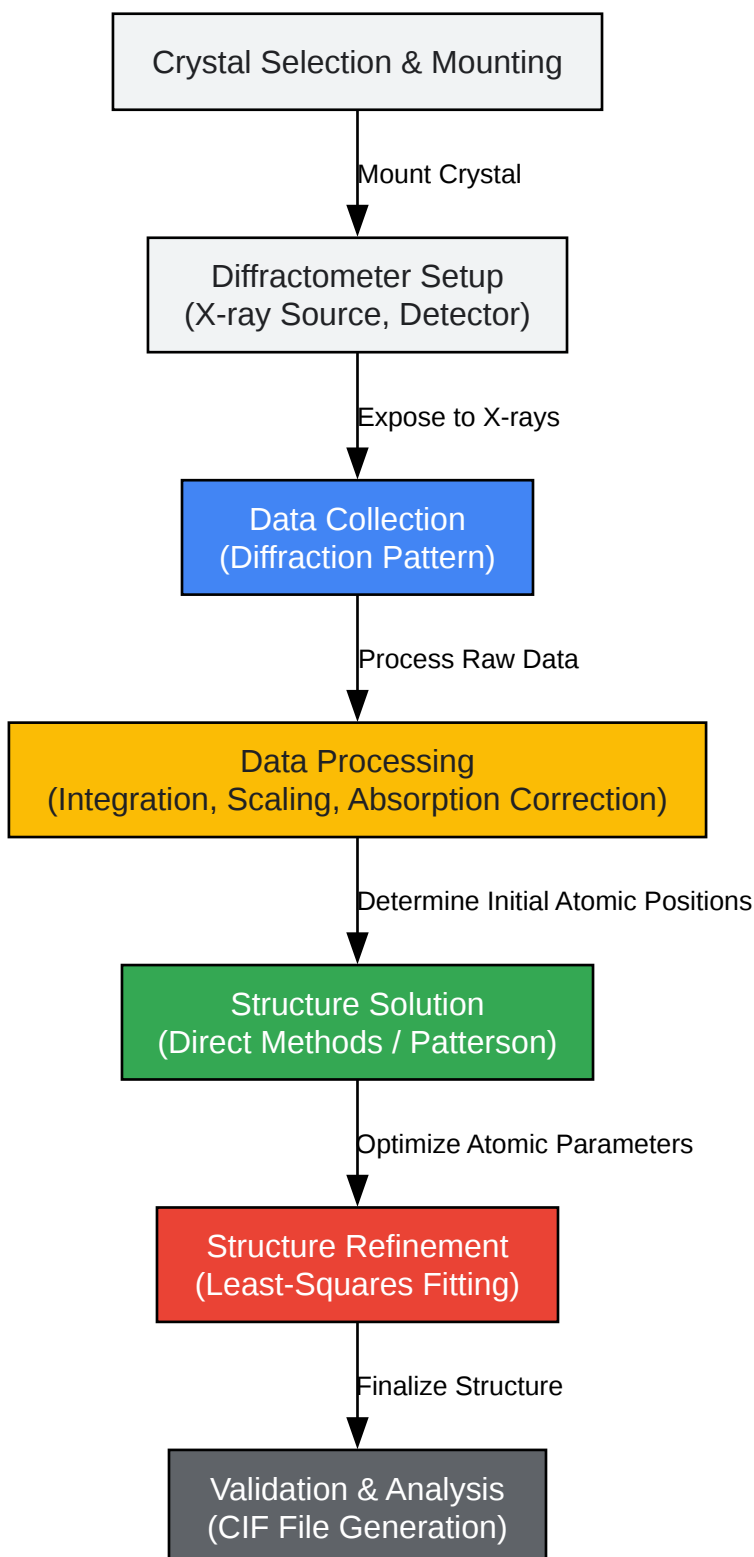
- A suitable crystal was mounted on a Bruker SMART APEX CCD-based diffractometer.
- The crystal was maintained at a temperature of 100 K during data collection.[\[1\]](#)
- Data were collected using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).[\[1\]](#)
- A series of  $\omega$ -scans of  $0.3^\circ$  width were performed to cover a significant portion of the reciprocal space.[\[1\]](#)

#### 3. Structure Solution and Refinement:

- The collected diffraction data were processed using the SAINT software package for integration and cell refinement.[\[1\]](#)
- An absorption correction was applied using the SADABS program.[\[1\]](#)
- The crystal structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$  using the SHELXTL software package.
- All non-hydrogen atoms were refined anisotropically.
- Hydrogen atoms were placed in calculated positions and refined using a riding model.[\[1\]](#)

## Visualizing the Crystallographic Workflow

To better illustrate the process of obtaining crystallographic data, the following diagram outlines the key steps from crystal selection to structure validation.



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Caption: A flowchart of the single-crystal X-ray crystallography workflow.

This guide provides a foundational understanding of the available structural data for an alternative to **Ethyl 2-amino-1h-imidazole-5-carboxylate**. The detailed crystallographic parameters and experimental protocol for Ethyl 1-methylimidazole-2-carboxylate serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and synthesis of novel imidazole-based compounds.

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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating the Structural Landscape of Imidazole Carboxylates: A Crystallographic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141021#x-ray-crystallography-data-for-ethyl-2-amino-1h-imidazole-5-carboxylate>]

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